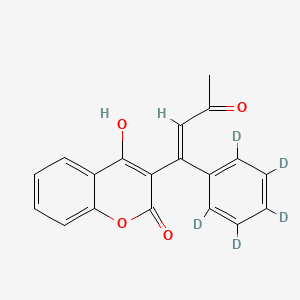
Dehydro Warfarin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Warfarin-d5 is a synthetic compound that is widely used in medical, environmental, and industrial research. It is a deuterated form of Warfarin, a well-known anticoagulant drug. This compound is a potent inhibitor of vitamin K epoxide reductase, an enzyme that is essential for the synthesis of clotting factors in the liver. This compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies due to its stable isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Warfarin-d5 involves the deuteration of Warfarin. The process typically includes the following steps:
Starting Material: Warfarin is used as the starting material.
Deuteration: The hydrogen atoms in Warfarin are replaced with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to ensure the removal of any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Warfarin are subjected to deuteration using industrial-scale reactors.
Catalysts and Solvents: Industrial catalysts and deuterated solvents are used to facilitate the exchange reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Warfarin.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and Fenton’s reagent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
Hydroxylated Metabolites: Formed during oxidation reactions.
Warfarin: Formed during reduction reactions.
Substituted Derivatives: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Dehydro Warfarin-d5 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotopic label in various chemical studies to trace reaction pathways and mechanisms.
Biology: It is employed in metabolic studies to understand the biotransformation of Warfarin and its metabolites.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Warfarin.
Industry: It is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical products
Mecanismo De Acción
Dehydro Warfarin-d5 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, which is necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound prevents the formation of active clotting factors, thereby exerting its anticoagulant effects .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: The parent compound, widely used as an anticoagulant.
Warfarin-d5: Another deuterated form of Warfarin, used for similar research purposes.
Fluindione: A vitamin K antagonist with a similar mechanism of action.
Acenocoumarol: Another anticoagulant with a similar structure and function .
Uniqueness
Dehydro Warfarin-d5 is unique due to its stable isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. The presence of deuterium atoms provides a distinct advantage in mass spectrometry and nuclear magnetic resonance studies, allowing for precise tracking and analysis of the compound and its metabolites.
Propiedades
IUPAC Name |
4-hydroxy-3-[(E)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)but-1-enyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIPQYPHTPMNLK-JCWZGFGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C\C(=O)C)/C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

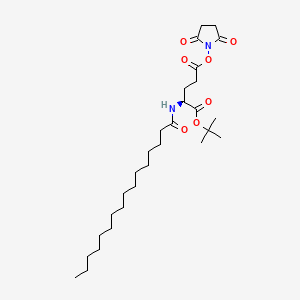
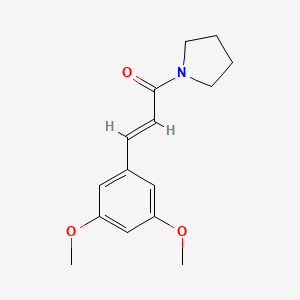
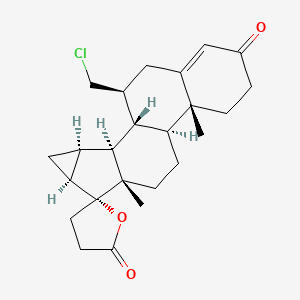
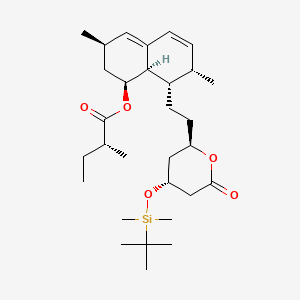
![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
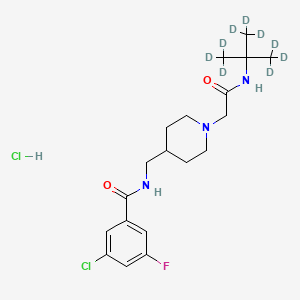
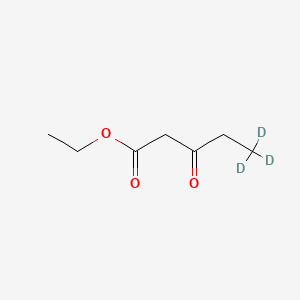
![L-[2-13C]glucose](/img/structure/B583748.png)
